An In-depth Technical Guide to 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride
An In-depth Technical Guide to 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride, more commonly known in the scientific literature as 4-acetyl-L-phenylalanine hydrochloride (pAcF-HCl), is a synthetic, non-canonical amino acid. It is a derivative of the essential amino acid L-phenylalanine, featuring an acetyl group at the para position of the phenyl ring.[1][2] This modification provides a unique chemical handle, the ketone group, which is bio-orthogonal to the functional groups found in the 20 proteinogenic amino acids.[2] This property has made 4-acetyl-L-phenylalanine a valuable tool in chemical biology and protein engineering, primarily for the site-specific incorporation into proteins to enable novel functionalities and detailed biochemical studies. This guide provides a comprehensive overview of its chemical properties, biological applications, and the experimental protocols for its use.
Chemical and Physical Properties
3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride is typically a white to light yellow crystalline powder.[3] The hydrochloride salt enhances its stability and solubility in aqueous solutions.[2]
Table 1: Physicochemical Properties of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride
| Property | Value | Reference |
| CAS Number | 20299-31-4 | [4] |
| Alternate CAS (Free Base) | 122555-04-8 | [5] |
| Molecular Formula | C₁₁H₁₄ClNO₃ | [4] |
| Molecular Weight | 243.69 g/mol | [4][6] |
| IUPAC Name | (2S)-3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | [4][5] |
| Synonyms | 4-Acetyl-L-phenylalanine Hydrochloride, p-Acetyl-L-phenylalanine HCl, pAcF | [3] |
| Appearance | White to light yellow powder/crystal | [3] |
| Purity | >98.0% (Typical) | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [2] |
Synthesis
A detailed, step-by-step experimental protocol for the de novo chemical synthesis of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride from simple starting materials is not extensively detailed in the readily available scientific literature. However, the synthesis of related compounds, such as N-protected derivatives and other substituted phenylalanine analogs, has been described. For instance, the synthesis of enantiomerically pure 3-amino-3-(4-cyanophenyl)propanoic acid has been achieved through lipase-catalyzed enantioselective acylation of the racemic ethyl ester.[7] While not a direct protocol for the target molecule, this approach highlights a potential strategy for achieving the desired stereochemistry. For most research applications, 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride is commercially available from various chemical suppliers.
Biological Activity and Mechanism of Action
Currently, there is limited evidence to suggest that 3-(4-Acetylphenyl)-2-aminopropanoic acid has significant intrinsic biological activity or a direct mechanism of action on specific signaling pathways in the manner of a therapeutic agent. Its primary biological significance lies in its utility as a tool for protein engineering.
High concentrations of the parent amino acid, L-phenylalanine, have been shown to inhibit the growth of cells in culture by affecting the uptake of other amino acids and inhibiting protein synthesis.[8] Furthermore, recent studies have indicated that phenylalanine can impair insulin signaling by modifying the insulin receptor beta subunit.[9][10] However, it is important to note that these studies focus on the natural amino acid L-phenylalanine, and similar direct effects have not been characterized for its 4-acetyl derivative.
The core utility of 4-acetyl-L-phenylalanine is realized upon its site-specific incorporation into a target protein. The ketone group on its side chain serves as a bio-orthogonal chemical handle. This allows for the selective reaction with molecules containing a hydroxylamine or hydrazide functional group to form stable oxime or hydrazone linkages, respectively. This specific reactivity in the complex cellular environment, without interfering with native biological processes, is the cornerstone of its application.
Experimental Protocols and Applications
The most prominent application of 3-(4-Acetylphenyl)-2-aminopropanoic acid is its genetic incorporation into proteins in both prokaryotic and eukaryotic expression systems. This technique allows for the introduction of a ketone group at any desired position in the protein's amino acid sequence.
Genetic Incorporation of 4-Acetyl-L-phenylalanine
This process utilizes an engineered orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for 4-acetyl-L-phenylalanine and does not recognize any of the endogenous amino acids. The gene for the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired site of incorporation. When expressed in a host organism containing the orthogonal tRNA/aaRS pair and supplemented with 4-acetyl-L-phenylalanine in the growth medium, the unnatural amino acid is incorporated at the position of the amber codon, allowing for the synthesis of the full-length, modified protein.
Table 2: Key Reagents for Genetic Incorporation of 4-Acetyl-L-phenylalanine
| Reagent | Supplier Example | Purpose |
| p-Acetyl-L-phenylalanine | Commercially Available | The unnatural amino acid to be incorporated. |
| pEVOL-pAcF Plasmid | (Requires MTA) | Encodes the orthogonal tRNA/aaRS pair for pAcF. |
| Expression Plasmid | (User-generated) | Encodes the gene of interest with a TAG codon at the desired site. |
| Competent E. coli cells | (e.g., DH5α, BL21) | Host for plasmid propagation and protein expression. |
| Isopropyl-β-D-thiogalactopyranoside (IPTG) | Commercially Available | Induces protein expression. |
| L-arabinose | Commercially Available | Induces expression of the aaRS from the pEVOL plasmid. |
Experimental Workflow: Genetic Incorporation and Protein Labeling
Below is a generalized workflow for the incorporation of 4-acetyl-L-phenylalanine into a protein of interest in E. coli and its subsequent labeling.
Caption: Workflow for site-specific protein modification using pAcF.
Protocol for Labeling with a Hydroxylamine Probe
Once the protein containing 4-acetyl-L-phenylalanine is purified, it can be labeled with a probe containing a hydroxylamine functional group. This is a common method for attaching spin labels for Electron Paramagnetic Resonance (EPR) studies or fluorescent probes for FRET analysis.
-
Buffer Exchange: The purified protein is buffer-exchanged into a mildly acidic buffer (pH 4.0-4.5), such as 50 mM sodium phosphate, 25 mM NaCl.
-
Probe Addition: A 10-fold molar excess of the hydroxylamine-containing probe (e.g., a hydroxylamine-functionalized nitroxide for spin labeling) is added to the protein solution.
-
Incubation: The reaction mixture is incubated overnight at 37°C with gentle agitation.
-
Removal of Excess Probe: The unreacted probe is removed by buffer exchange, for example, using a desalting column or an ultrafiltration device.
-
Confirmation of Labeling: Successful labeling can be confirmed by mass spectrometry, which will show a mass shift corresponding to the addition of the probe minus the mass of a water molecule.
Logical Relationship of Bio-orthogonal Labeling
The principle of this application relies on the specific and orthogonal chemical reaction between the ketone of pAcF and the hydroxylamine of the probe.
Caption: Bio-orthogonal ligation of pAcF-containing proteins.
Safety and Handling
3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride should be handled with care in a laboratory setting. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
Table 3: GHS Hazard Statements and Precautionary Measures
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Standard laboratory safety practices, including the use of a fume hood, safety glasses, and gloves, are recommended when handling this compound.
Conclusion
3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride is a powerful tool for chemical biologists, protein scientists, and researchers in drug development. While it does not possess significant intrinsic biological activity, its utility as a genetically encodable chemical handle is well-established. The ability to introduce a ketone group site-specifically into proteins opens up a vast array of possibilities for protein labeling, engineering, and the detailed study of protein structure and function. The experimental protocols for its incorporation and subsequent modification are robust, making it an accessible and valuable reagent for advanced biochemical and biophysical studies.
References
- 1. 4-Acetyl-L-phenylalanine | C11H13NO3 | CID 6420123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Acetyl-L-phenylalanine HCl | pAcF | CAS 20299-31-4 | SiChem GmbH [shop.sichem.de]
- 3. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 4-Acetyl-L-phenylalanine Hydrochloride | 20299-31-4 [sigmaaldrich.com]
- 5. 4-Acetyl-L-phenylalanine Hydrochloride | LGC Standards [lgcstandards.com]
- 6. calpaclab.com [calpaclab.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
